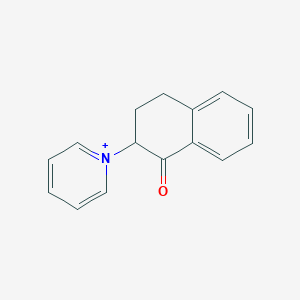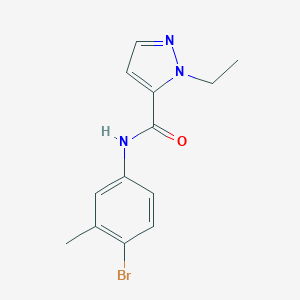
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium, also known as OTNP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. OTNP is a heterocyclic compound that contains a pyridinium ring and a naphthalene ring, making it a unique and interesting molecule to study.
Mécanisme D'action
The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium is not well understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and apoptosis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, this compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and antimicrobial activity. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, this compound has been shown to exhibit a wide range of biological activities, making it a versatile molecule for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug development, particularly for cancer therapeutics. Additionally, this compound could be used as a building block for the synthesis of more complex molecules with improved biological activity. Finally, more studies are needed to evaluate the safety and toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium involves the reaction of 2-methylnaphthalene with acetic anhydride and pyridine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through a series of steps, including recrystallization and column chromatography. The yield of this compound can vary depending on the reaction conditions, but typically ranges from 50-70%.
Applications De Recherche Scientifique
1-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)pyridinium has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for further drug development. In organic synthesis, this compound has been used as a building block for the synthesis of more complex molecules. In materials science, this compound has been incorporated into polymers to improve their mechanical and thermal properties.
Propriétés
Formule moléculaire |
C15H14NO+ |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H14NO/c17-15-13-7-3-2-6-12(13)8-9-14(15)16-10-4-1-5-11-16/h1-7,10-11,14H,8-9H2/q+1 |
Clé InChI |
YLFXKEWAYUQTEZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3 |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1[N+]3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)




![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


